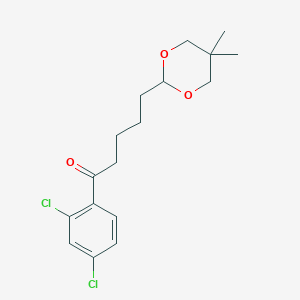

2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

CAS No.: 898756-90-6

Cat. No.: VC7824237

Molecular Formula: C17H22Cl2O3

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898756-90-6 |

|---|---|

| Molecular Formula | C17H22Cl2O3 |

| Molecular Weight | 345.3 g/mol |

| IUPAC Name | 1-(2,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |

| Standard InChI | InChI=1S/C17H22Cl2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-8-7-12(18)9-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3 |

| Standard InChI Key | YWTXTEWIMMQILD-UHFFFAOYSA-N |

| SMILES | CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)Cl)Cl)C |

| Canonical SMILES | CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)Cl)Cl)C |

Introduction

Structural Characteristics and Molecular Identification

Core Structural Features

2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone consists of a pentan-1-one chain (valerophenone) substituted at the fifth carbon with a 5,5-dimethyl-1,3-dioxane ring. The aromatic phenyl group at the ketone terminus bears chlorine atoms at the 2' and 4' positions, conferring electronic asymmetry. The dioxane ring adopts a chair conformation, stabilized by the geminal dimethyl groups at C5, which restrict ring puckering dynamics .

Table 1: Key Identifiers and Descriptors

Spectroscopic and Stereochemical Considerations

The compound’s 3D conformation reveals a staggered arrangement of the dioxane ring relative to the phenyl group, minimizing steric clashes between the dimethyl substituents and chlorinated aromatic system . Computational models predict strong infrared absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,250–1,100 cm⁻¹ (C-O-C ether vibrations) . Nuclear magnetic resonance (NMR) simulations suggest distinct diastereotopic proton environments in the dioxane ring due to restricted rotation .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible routes:

-

Friedel-Crafts Acylation: Reaction of 2,4-dichlorobenzene with δ-chlorovaleryl chloride in the presence of Lewis acids like AlCl₃, followed by nucleophilic substitution with 5,5-dimethyl-1,3-dioxan-2-ol.

-

Grignard Addition: Coupling of a preformed 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentylmagnesium bromide with 2,4-dichlorobenzonitrile, followed by hydrolysis to the ketone.

The absence of hydrogen bond donors (HBD = 0) and moderate rotatable bond count (6) indicate favorable synthetic accessibility .

Table 2: Computed Physicochemical Properties

| Property | Value | Implications |

|---|---|---|

| XLogP3-AA | 4.7 | High lipophilicity; membrane-permeable |

| Topological Polar Surface Area | 35.5 Ų | Limited solubility in polar solvents |

| Rotatable Bond Count | 6 | Conformational flexibility |

| Heavy Atom Count | 22 | Moderate molecular complexity |

The electron-withdrawing chlorine substituents activate the ketone toward nucleophilic attack, while the dioxane ring may participate in acid-catalyzed ring-opening reactions. Oxidative stability is expected under ambient conditions due to the absence of readily oxidizable functional groups .

Research Gaps and Future Directions

Despite thorough characterization of molecular properties, significant knowledge gaps persist:

-

Experimental Validation: Published spectral data (NMR, IR) are lacking, hindering analytical method development.

-

Biological Activity: No screening data against therapeutic targets or pest species exists in public databases.

-

Process Chemistry: Scalable synthesis routes remain undisclosed, limiting industrial adoption.

Priority research areas include:

-

Structure-activity relationship (SAR) studies to optimize bioactivity

-

Development of crystalline polymorphs for enhanced formulation stability

-

Ecotoxicological profiling to assess environmental risks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume